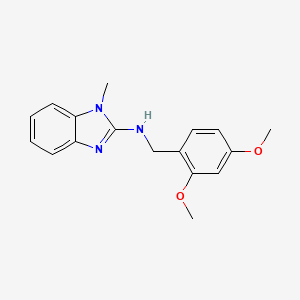
5-((3,4-二氢异喹啉-2(1H)-基)甲基)-2,6-二氧代-1,2,3,6-四氢嘧啶-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you mentioned contains a 3,4-dihydroisoquinoline moiety. Dihydroisoquinolines are an important class of heterocycles with a wide range of pharmacological and biological activities . They can be synthesized using various methods, including the Bischler-Napieralski reaction .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines can be achieved through a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . Another method involves a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolines allows for various substitutions, which can significantly affect their biological activity. For example, small substituents on the dihydroisoquinoline can improve potency .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolines are diverse and depend on the specific substitutions on the molecule. As mentioned earlier, they can be synthesized through a Bischler-Napieralski-type reaction .科学研究应用
癌症治疗:AKR1C3 抑制
药物设计和优化
细胞效力
结构见解
多样性导向合成
作用机制
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . Amide analogues of the compound were found to be more effective than predicted by the cellular assay .
未来方向
The future directions in the research of 3,4-dihydroisoquinolines could involve the development of more potent derivatives with improved pharmacological properties. The development and optimization of sophisticated enantioselective methods of their synthesis is also a highly desired goal in organic synthesis .
属性
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13-11(12(14(20)21)16-15(22)17-13)8-18-6-5-9-3-1-2-4-10(9)7-18/h1-4H,5-8H2,(H,20,21)(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQPMVWHOCUYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(NC(=O)NC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)
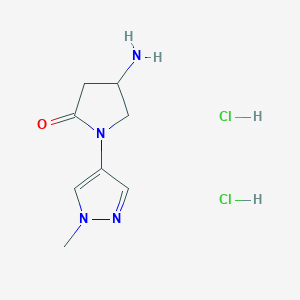
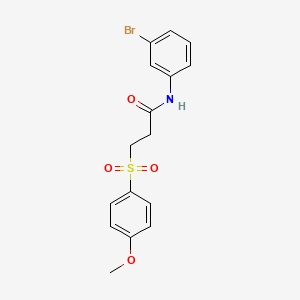
![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)
![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)


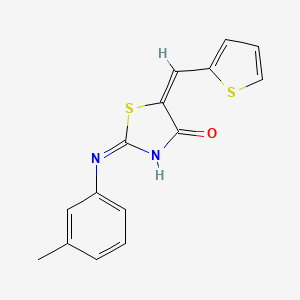
![5-methoxy-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2432916.png)

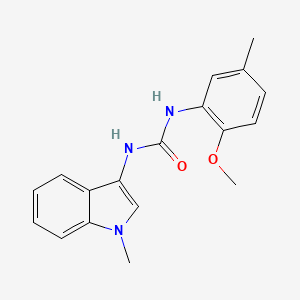
![7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432922.png)
